molecular formula C14H15NO6 B14707437 3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid CAS No. 19525-56-5

3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid

Cat. No.: B14707437
CAS No.: 19525-56-5
M. Wt: 293.27 g/mol
InChI Key: XXFOAVQQNFXOES-UHFFFAOYSA-N
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Description

3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid is a compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms The benzyloxycarbonyl group attached to the oxazolidinone ring provides additional stability and reactivity to the molecule

Preparation Methods

The synthesis of 3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid typically involves the reaction of Nα-Cbz-aspartic acid with formaldehyde. This reaction forms the oxazolidinone ring and introduces the benzyloxycarbonyl group. The α-carboxyl group in this compound is protected from reaction with electrophilic reagents, while the second carboxyl group remains free and can be converted into activated esters or mixed anhydrides for further reactions .

Chemical Reactions Analysis

3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The benzyloxycarbonyl group provides stability and allows the compound to form stable complexes with its targets. This interaction can inhibit the activity of enzymes or modify protein functions, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid include:

The uniqueness of this compound lies in its specific structural features and the stability provided by the benzyloxycarbonyl group, which makes it a valuable intermediate in various chemical and biological applications.

Properties

CAS No.

19525-56-5

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

3-(2-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl)propanoic acid

InChI

InChI=1S/C14H15NO6/c16-12(17)7-6-11-9-21-14(19)15(11)13(18)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)

InChI Key

XXFOAVQQNFXOES-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)O1)C(=O)OCC2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

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